molecular formula C9H8FN B1337571 6-fluoro-7-methyl-1H-indole CAS No. 57817-10-4

6-fluoro-7-methyl-1H-indole

Cat. No.: B1337571
CAS No.: 57817-10-4
M. Wt: 149.16 g/mol
InChI Key: NWXBSWUAWHBOSL-UHFFFAOYSA-N
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Description

6-Fluoro-7-methyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The addition of fluorine and a methyl group to the indole structure can significantly alter its chemical and biological properties, making this compound a compound of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nitration of indoline followed by reduction and cyclization to form the indole ring . The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired substitutions occur at the correct positions on the indole ring.

Industrial Production Methods

Industrial production of 6-fluoro-7-methyl-1H-indole may involve large-scale chemical synthesis using similar methods to those used in laboratory settings. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound might produce a ketone or aldehyde derivative, while halogenation could introduce additional halogen atoms into the molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-fluoro-7-methyl-1H-indole include other fluorinated indoles and methylated indoles, such as:

Uniqueness

What sets this compound apart from these similar compounds is the specific combination of fluorine and methyl groups at the 6 and 7 positions, respectively. This unique substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

6-fluoro-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXBSWUAWHBOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483511
Record name 6-Fluoro-7-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57817-10-4
Record name 6-Fluoro-7-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57817-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-7-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57817-10-4
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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